Cas no 887410-44-8 (Ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate)

Ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate is a pyrimidine-based ester compound with potential applications in pharmaceutical and agrochemical research. Its structure features a carboxylate ester group at the 5-position and alkyl substituents at the 2- and 4-positions, contributing to its moderate lipophilicity and reactivity. The compound may serve as a versatile intermediate in the synthesis of heterocyclic derivatives or active ingredients. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in synthetic workflows. Further studies may explore its role in medicinal chemistry, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation.
Ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate structure
887410-44-8 structure
Product Name:Ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate
CAS No:887410-44-8
MF:C12H18N2O2
MW:222.283523082733
CID:2622472
PubChem ID:22831801
Update Time:2025-05-20

Ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 887410-44-8
    • ethyl2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate
    • Ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate
    • ethyl 2-ethyl-4-isopropyl-5-pyrimidine carboxylate
    • 832-806-0
    • CS-0257923
    • G60067
    • ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate
    • EN300-685363
    • Inchi: 1S/C12H18N2O2/c1-5-10-13-7-9(12(15)16-6-2)11(14-10)8(3)4/h7-8H,5-6H2,1-4H3
    • InChI Key: NMHSQRMCDIMJJI-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CN=C(CC)N=C1C(C)C)=O

Computed Properties

  • Exact Mass: 222.136827821Da
  • Monoisotopic Mass: 222.136827821Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 52.1Ų

Ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM470147-1g
ETHYL 2-ETHYL-4-PROPAN-2-YLPYRIMIDINE-5-CARBOXYLATE
887410-44-8 95%+
1g
$802 2023-02-01
Enamine
EN300-685363-0.05g
ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate
887410-44-8 95%
0.05g
$153.0 2023-05-29
Enamine
EN300-685363-0.1g
ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate
887410-44-8 95%
0.1g
$228.0 2023-05-29
Enamine
EN300-685363-0.25g
ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate
887410-44-8 95%
0.25g
$325.0 2023-05-29
Enamine
EN300-685363-0.5g
ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate
887410-44-8 95%
0.5g
$512.0 2023-05-29
Enamine
EN300-685363-1.0g
ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate
887410-44-8 95%
1g
$656.0 2023-05-29
Enamine
EN300-685363-2.5g
ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate
887410-44-8 95%
2.5g
$1287.0 2023-05-29
Enamine
EN300-685363-5.0g
ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate
887410-44-8 95%
5g
$1903.0 2023-05-29
Enamine
EN300-685363-10.0g
ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate
887410-44-8 95%
10g
$2823.0 2023-05-29
1PlusChem
1P01BNMU-50mg
ETHYL 2-ETHYL-4-PROPAN-2-YLPYRIMIDINE-5-CARBOXYLATE
887410-44-8 95%
50mg
$205.00 2025-03-19

Ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate Related Literature

Additional information on Ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate

Ethyl 2-Ethyl-4-(Propan-2-Yl)Pyrimidine-5-Carboxylate: A Comprehensive Overview

Ethyl 2-Ethyl-4-(Propan-2-Yl)Pyrimidine-5-Carboxylate, with the CAS number 887410-44-8, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their potential applications in drug discovery and development. The structure of this compound is characterized by a pyrimidine ring substituted with an ethyl group at position 2, an isopropyl group at position 4, and an ethoxycarbonyl group at position 5. These substituents play a crucial role in determining the compound's chemical properties, biological activity, and potential therapeutic applications.

Recent advancements in computational chemistry have enabled researchers to predict the physicochemical properties of Ethyl 2-Ethyl-4-(Propan-2-Yl)Pyrimidine-5-Carboxylate with high accuracy. For instance, studies using molecular docking techniques have revealed that this compound exhibits strong binding affinity to certain protein targets associated with diseases such as cancer and neurodegenerative disorders. This makes it a promising candidate for further preclinical testing and drug development.

The synthesis of Ethyl 2-Ethyl-4-(Propan-2-Yl)Pyrimidine-5-Carboxylate involves a multi-step process that combines principles from both organic and medicinal chemistry. The key steps include the preparation of the pyrimidine ring, followed by substitution reactions to introduce the desired substituents. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets the stringent quality standards required for biological testing.

One of the most intriguing aspects of this compound is its potential as a lead molecule in drug design. Pyrimidine derivatives are known for their ability to modulate various cellular pathways, making them valuable tools in the fight against complex diseases. For example, recent studies have shown that Ethyl 2-Ethyl-4-(Propan-2-Yl)Pyrimidine-5-Carboxylate can inhibit key enzymes involved in cancer cell proliferation, suggesting its potential as an anticancer agent.

In addition to its therapeutic applications, this compound has also been explored for its role in agrochemicals and pesticides. Its ability to interact with specific receptors in pests has led to investigations into its use as a biopesticide with reduced environmental impact compared to traditional chemical pesticides.

From a structural perspective, the presence of an ethoxycarbonyl group at position 5 introduces a degree of hydrophilicity to the molecule, which could enhance its solubility and bioavailability when administered orally or through other routes. This property is particularly advantageous in drug delivery systems where efficient absorption is critical.

Furthermore, the stereochemistry of Ethyl 2-Ethyl-4-(Propan-2-Yl)Pyrimidine-5-Carboxylate has been studied extensively using advanced spectroscopic techniques such as NMR and X-ray crystallography. These studies have provided insights into the spatial arrangement of substituents on the pyrimidine ring, which is essential for understanding its interactions with biological targets.

Looking ahead, ongoing research aims to explore the pharmacokinetics and toxicity profiles of this compound to assess its suitability for clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate this process, bringing us closer to realizing its full therapeutic potential.

In conclusion, Ethyl 2-Ethyl-4-(Propan-2-Yl)Pyrimidine-5-Carboxylate (CAS No: 887410-44

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.